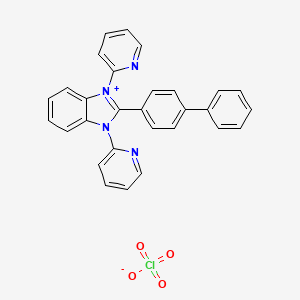
CID 16196135
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CID 16196135, also known as N-(4-(4-(2-((2,4-dichlorophenyl)sulfonyl)ethyl)piperazin-1-yl)benzyl)-N-(pyridin-3-ylmethyl)propanamide, is a novel small molecule that has been the subject of extensive research in recent years. This compound is known to have a wide range of potential applications in the field of medicine, particularly in the treatment of various diseases and disorders.
Mechanism of Action
The exact mechanism of action of CID 16196135 is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins in the body. This may help to prevent the growth and spread of cancer cells, as well as protect against the degeneration of brain cells in Alzheimer's disease.
Biochemical and Physiological Effects
CID 16196135 has been shown to have a range of biochemical and physiological effects, including the ability to inhibit the activity of certain enzymes and proteins in the body. This may help to prevent the growth and spread of cancer cells, as well as protect against the degeneration of brain cells in Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using CID 16196135 in lab experiments is that it is a highly specific compound, meaning that it targets only certain enzymes and proteins in the body. This can help to minimize the risk of unwanted side effects and improve the accuracy of experimental results. However, one of the main limitations of using this compound is that it can be difficult and expensive to synthesize, which may limit its availability for use in research.
Future Directions
There are a number of potential future directions for research on CID 16196135. Some of the most promising areas of investigation include its use in the treatment of other neurodegenerative disorders, such as Parkinson's disease and Huntington's disease. Additionally, researchers may continue to explore its potential applications in cancer treatment, as well as investigate ways to improve its synthesis and availability for use in lab experiments.
Synthesis Methods
CID 16196135 can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of various chemical reactions to create the compound, while enzymatic synthesis involves the use of enzymes to catalyze the formation of the compound.
Scientific Research Applications
CID 16196135 has been the subject of numerous scientific studies, with researchers investigating its potential applications in a range of fields. Some of the most promising areas of research include its use in the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders.
properties
IUPAC Name |
N,N-dimethyl-4-(2,4,6-triphenylpyridin-1-ium-1-yl)aniline;perchlorate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H27N2.ClHO4/c1-32(2)28-18-20-29(21-19-28)33-30(25-14-8-4-9-15-25)22-27(24-12-6-3-7-13-24)23-31(33)26-16-10-5-11-17-26;2-1(3,4)5/h3-23H,1-2H3;(H,2,3,4,5)/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFODUNVVFKDLHB-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)[N+]2=C(C=C(C=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5.[O-]Cl(=O)(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H27ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(pyridin-3-ylsulfonyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B7451982.png)

![N-(1,1-dioxothiolan-3-yl)-2-[2-oxo-5-(trifluoromethyl)pyridin-1-yl]acetamide](/img/structure/B7451995.png)
![N-[5-chloro-2-(2H-tetrazol-5-yl)phenyl]cyclobutanecarboxamide](/img/structure/B7452000.png)

![2-[[5-Methyl-4-(p-tolyl)-1,2,4-triazol-3-yl]sulfanyl]-1-morpholino-ethanone](/img/structure/B7452013.png)




![4-Methyl-1-[(3-methylisoxazol-5-yl)carbonyl]piperidine](/img/structure/B7452047.png)
![[[(3,5-Dimethylisoxazol-4-yl)acetyl]amino]acetic acid](/img/structure/B7452050.png)

![3-[(4-bromobenzoyl)amino]-N-ethylbenzamide](/img/structure/B7452083.png)